7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with the molecular formula C9H10BrCl2NO and a molecular weight of 298.99 g/mol . This compound is characterized by its unique structure, which includes a benzoxazepine ring substituted with bromine and chlorine atoms. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves multiple steps, starting with the formation of the benzoxazepine ring. The synthetic route often includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can be compared with other similar compounds, such as:
7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the hydrochloride salt form.
9-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the bromine substitution.
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the chlorine substitution.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which may influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO.ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;/h3-4,12H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUQMNDMQNAYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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